4-ethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
Description
4-Ethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine ring substituted with a tetrahydro-2H-thiopyran-4-yl group at the 1-position and a 4-ethylbenzamide moiety at the 4-methyl position. This compound belongs to a class of piperidine-based molecules known for their structural versatility and pharmacological relevance. The tetrahydrothiopyran group introduces a sulfur-containing heterocycle, which may enhance lipophilicity and influence molecular interactions in biological systems . Piperidine derivatives are widely studied for their diverse bioactivities, including antibacterial, anticancer, and CNS-targeting effects, often modulated by substituents on the aromatic and heterocyclic rings .
Properties
IUPAC Name |
4-ethyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-16-3-5-18(6-4-16)20(23)21-15-17-7-11-22(12-8-17)19-9-13-24-14-10-19/h3-6,17,19H,2,7-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUULYNDUKZRTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The synthesis begins with tert-butyl piperidin-4-ylmethylcarbamate (16 in), a Boc-protected intermediate that facilitates selective N-alkylation. Reacting 16 with tetrahydro-2H-thiopyran-4-yl methanesulfonate under microwave-assisted conditions (120°C, Cs₂CO₃, DMSO) achieves efficient substitution at the piperidine nitrogen. Deprotection with trifluoroacetic acid (TFA) yields 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-ylmethanamine (Yield: 72–85%).
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Tetrahydro-2H-thiopyran-4-yl mesylate, Cs₂CO₃, DMSO, 120°C, 1 h (microwave) | 78% |
| Deprotection | TFA (20% in DCM), rt, 2 h | 85% |
Alternative Route via Reductive Amination
An alternative approach involves reductive amination of piperidin-4-ylmethanamine with tetrahydro-2H-thiopyran-4-one using NaBH₃CN in methanol. This method avoids Boc protection but requires rigorous control of stoichiometry to prevent over-alkylation.
Synthesis of 4-Ethylbenzoyl Chloride
4-Ethylbenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C, 3 h) to generate the acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in the coupling step.
Amide Coupling and Final Assembly
The amine intermediate is reacted with 4-ethylbenzoyl chloride in dichloromethane (DCM) using HCTU and HOBt as coupling agents, with DIEA as a base (0°C to rt, 12 h). This method ensures high coupling efficiency (Yield: 88%) while minimizing epimerization.
Optimization Insights:
- Solvent Selection: DCM outperforms THF or DMF in reducing side reactions.
- Base Effect: DIEA provides superior kinetics compared to triethylamine.
- Temperature Control: Gradual warming from 0°C to rt prevents exothermic side reactions.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 2H, ArH), 7.32 (d, J = 8.2 Hz, 2H, ArH), 3.95 (m, 1H, NHCH₂), 3.20–3.05 (m, 4H, piperidine-H), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.50–2.30 (m, 4H, thiopyran-H), 1.90–1.60 (m, 6H, piperidine/thiopyran CH₂), 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- HRMS (ESI): m/z calc. for C₂₁H₃₁N₂O₂S [M+H]⁺: 387.2109; found: 387.2112.
Purity Assessment
HPLC analysis (C18 column, 90:10 H₂O/ACN, 1 mL/min) confirmed ≥98% purity.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Boc-protected alkylation | High regioselectivity, scalable | Requires Boc deprotection | 78–85% |
| Reductive amination | Fewer steps | Lower stereochemical control | 65–72% |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove oxygen atoms or to saturate double bonds.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced derivatives with fewer oxygen atoms.
Substitution: : Generation of substituted benzamide derivatives.
Scientific Research Applications
The compound 4-ethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide has potential applications in scientific research, particularly in medicinal chemistry [1, 3].
Chemical Structure and Properties
The compound's structure includes a tetrahydrothiopyran group, a piperidine moiety, and a benzamide group. The molecular formula for N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is C16H24N2OS2, with a molecular weight of 324.5 g/mol.
Potential applications
- Neuropharmacology Preliminary studies suggest that N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide may possess anxiolytic and anticonvulsant properties, potentially mediated through interactions with serotonin and dopamine receptors [1, 3].
- Antiviral Activity Thiophene derivatives, which are structurally related, have demonstrated efficacy against viral pseudotypes associated with the Ebola virus (EBOV). These derivatives may inhibit the NPC1/EBOV-GP interaction, which is essential for viral entry into host cells.
- Kappa Opioid Receptor (KOR) Antagonist N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide may act as an antagonist at the kappa opioid receptor (KOR), influencing biochemical pathways such as prolactin release and pain perception modulation.
Synthesis
The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide involves several steps with careful optimization of reaction conditions like temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure of intermediates and the final product.
Reactivity
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo chemical reactions typical for amides, which can be facilitated using various catalysts or reagents depending on the desired transformation. Monitoring these reactions through analytical methods ensures that desired products are obtained efficiently.
Comparison with Similar Compounds
Structural variations can lead to differences in biological activity and therapeutic potential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-benzyl-3-(piperidin-4-yl)methylurea | Contains benzyl group instead of thiophene | Different pharmacological profile |
| 1-(pyridin-4-yl)piperidin-4-yln-methyl)urea | Features a pyridine ring | Potentially different receptor affinity |
| 1-methylpiperidin-4-yln-methyl)urea | Methyl substitution on piperidine | May exhibit altered solubility and bioavailability |
Mechanism of Action
The mechanism by which 4-ethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiopyran ring and the benzamide group may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be elucidated through further research.
Comparison with Similar Compounds
Structural and Crystallographic Features
The compound shares a common benzamide-piperidine scaffold with several analogues, differing primarily in substituents on the benzamide ring and the piperidine-attached group. Key examples include:
Key Observations :
- Conformational Flexibility : The piperidine ring adopts chair or half-chair conformations depending on substituents. The bulky tetrahydrothiopyran group in the target compound may sterically hinder rotation, affecting binding kinetics .
- Hydrogen Bonding : Chloro and methyl derivatives form extensive intermolecular H-bonds (e.g., O-H⋯O in chlorinated analogues), stabilizing crystal packing. The thiopyran group’s sulfur atom may participate in weaker S⋯O or S⋯π interactions .
Pharmacological and Physicochemical Properties
Substituents significantly influence bioactivity and physicochemical parameters:
Notes:
- Electron-Withdrawing vs. Donating Groups : Chloro substituents (electron-withdrawing) may enhance metabolic stability but reduce solubility compared to methyl/ethyl groups .
- Thiopyran Impact : Sulfur’s polarizability could improve binding to sulfur-rich enzyme pockets (e.g., kinases, GPCRs) versus purely hydrocarbon substituents .
Biological Activity
4-Ethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide, also known by its CAS number 2034301-14-7, is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula of this compound is , with a molecular weight of 439.6 g/mol. The compound features a benzamide structure linked to a piperidine and tetrahydrothiopyran moiety, which may contribute to its pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Several derivatives of thiadiazole and piperidine have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that compounds with similar structures can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Compounds containing the tetrahydrothiopyran ring have been investigated for their antiviral potential, particularly against viral strains that affect human health .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially leading to neuropharmacological effects .
Case Studies
- Antimicrobial Efficacy : A study highlighted the efficacy of thiadiazole derivatives against Pseudomonas aeruginosa, showing MIC values significantly lower than traditional antibiotics . This suggests that modifications in the chemical structure can enhance antimicrobial potency.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines indicated that certain structural modifications led to increased cytotoxicity, emphasizing the importance of chemical diversity in enhancing therapeutic activity .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.6 g/mol |
| Antimicrobial Activity (MIC) | Varies (e.g., <32 μg/mL against C. albicans) |
| Cytotoxicity | Induces apoptosis in specific cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
